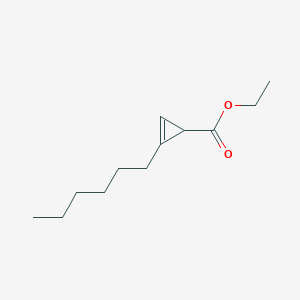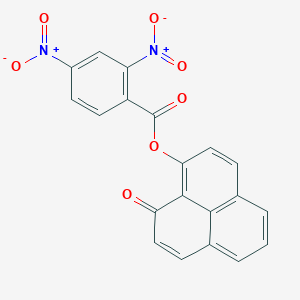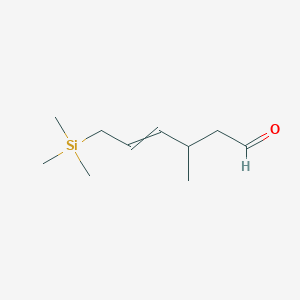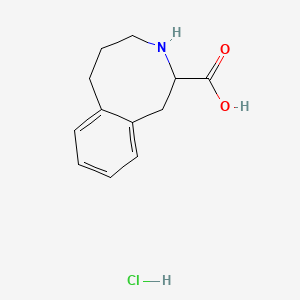![molecular formula C9H12O2Te B14263849 2-[(4-Methoxyphenyl)tellanyl]ethan-1-ol CAS No. 138642-25-8](/img/structure/B14263849.png)
2-[(4-Methoxyphenyl)tellanyl]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Methoxyphenyl)tellanyl]ethan-1-ol is an organotellurium compound characterized by the presence of a tellurium atom bonded to a 4-methoxyphenyl group and an ethan-1-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxyphenyl)tellanyl]ethan-1-ol typically involves the reaction of 4-methoxyphenyl telluride with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and scalability. The process parameters, such as reaction time, temperature, and pressure, are carefully controlled to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-Methoxyphenyl)tellanyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: The compound can be reduced to lower oxidation states using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethan-1-ol moiety can undergo substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halides, nucleophiles; reactions may require the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of tellurium oxides or tellurium-containing heterocycles.
Reduction: Formation of tellurium hydrides or lower oxidation state tellurium compounds.
Substitution: Formation of substituted ethan-1-ol derivatives.
Aplicaciones Científicas De Investigación
2-[(4-Methoxyphenyl)tellanyl]ethan-1-ol has several scientific research applications:
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to modulate biological pathways involving tellurium.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-[(4-Methoxyphenyl)tellanyl]ethan-1-ol involves the interaction of the tellurium atom with biological molecules. The tellurium atom can form covalent bonds with sulfur-containing amino acids, such as cysteine, leading to the modulation of protein function. Additionally, the compound can generate reactive oxygen species (ROS) through redox cycling, which can induce oxidative stress in cells.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxyphenethyl alcohol: Similar structure but lacks the tellurium atom.
2-(4-Methoxyphenyl)ethanol: Similar structure but lacks the tellurium atom.
4-Methoxy-β-phenethyl alcohol: Similar structure but lacks the tellurium atom.
Uniqueness
2-[(4-Methoxyphenyl)tellanyl]ethan-1-ol is unique due to the presence of the tellurium atom, which imparts distinct chemical and biological properties. The tellurium atom enhances the compound’s reactivity and potential biological activity, making it a valuable tool in various research and industrial applications.
Propiedades
Número CAS |
138642-25-8 |
|---|---|
Fórmula molecular |
C9H12O2Te |
Peso molecular |
279.8 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)tellanylethanol |
InChI |
InChI=1S/C9H12O2Te/c1-11-8-2-4-9(5-3-8)12-7-6-10/h2-5,10H,6-7H2,1H3 |
Clave InChI |
VYWBGUVRKNQPJB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)[Te]CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzamide, N-[3-(4-nitrophenyl)-4-oxo-2-thiazolidinylidene]-](/img/structure/B14263775.png)
![1-({[(3-Phenoxyphenyl)methoxy]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14263787.png)

![4-[(5-Bromopentyl)oxy]-4'-methoxy-1,1'-biphenyl](/img/structure/B14263797.png)
![3-[6-(3-Ethoxy-3-oxopropyl)dibenzo[b,d]furan-4-yl]propanoate](/img/structure/B14263799.png)
![Phosphonic acid, [1-(benzoylamino)-2-phenylethyl]-, dimethyl ester](/img/structure/B14263802.png)
![4-Cyano-3-fluorophenyl 4-[(pentyloxy)methyl]benzoate](/img/structure/B14263803.png)

![4,4'-(1-{4-[Bis(4-methylphenyl)amino]phenyl}ethane-1,1-diyl)diphenol](/img/structure/B14263817.png)

![Dimethyl 3,3'-[1,2-phenylenebis(oxy)]di(pent-2-enoate)](/img/structure/B14263830.png)

![Guanidine, N-methyl-N'-nitro-N''-[(tetrahydro-2-furanyl)methyl]-](/img/structure/B14263840.png)

